![molecular formula C13H21N5O3S B11956074 Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate](/img/structure/B11956074.png)
Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate is a complex organic compound with the molecular formula C13H21N5O3S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,4-diamino-6-hydroxypyrimidine with sulfur-containing reagents under controlled conditions.
Thioether Formation:
Acylation: The resulting thioether is then acylated using ethyl chloroacetate in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether linkage, forming simpler derivatives.
Substitution: The amino groups on the pyrimidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Simplified derivatives without the thioether linkage.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate involves its interaction with specific molecular targets. The compound’s thioether linkage and amino groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate can be compared with other similar compounds, such as:
Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]butanoyl}amino)acetate: Similar structure but with a shorter alkyl chain.
Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]hexanoyl}amino)acetate: Similar structure but with a longer alkyl chain.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in its specific alkyl chain length and ester group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H21N5O3S |
|---|---|
Peso molecular |
327.41 g/mol |
Nombre IUPAC |
ethyl 2-[5-(5,6-diaminopyrimidin-4-yl)sulfanylpentanoylamino]acetate |
InChI |
InChI=1S/C13H21N5O3S/c1-2-21-10(20)7-16-9(19)5-3-4-6-22-13-11(14)12(15)17-8-18-13/h8H,2-7,14H2,1H3,(H,16,19)(H2,15,17,18) |
Clave InChI |
INBONAJCVRSRJP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC(=O)CCCCSC1=NC=NC(=C1N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






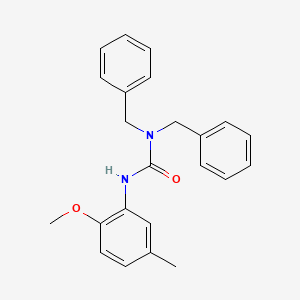
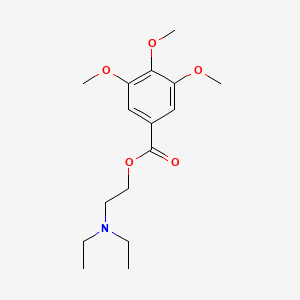


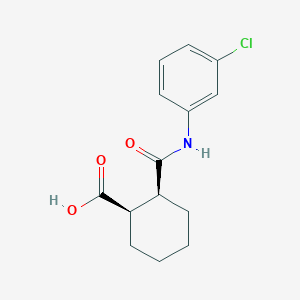
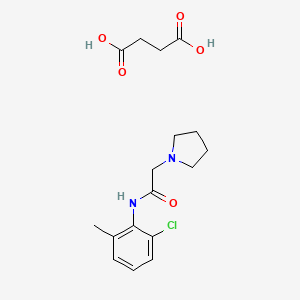
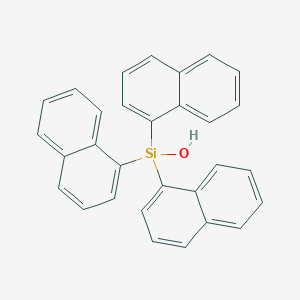
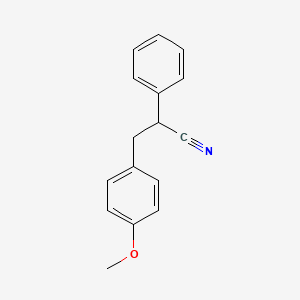
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)
![Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-](/img/structure/B11956109.png)
